DBPR-108, also known as prusogliptin, is a novel compound classified as a dipeptidyl peptidase-4 inhibitor. It has been primarily developed for the treatment of type 2 diabetes mellitus. The mechanism of action involves the inhibition of the enzyme dipeptidyl peptidase-4, which plays a significant role in glucose metabolism by regulating incretin hormones that influence insulin secretion and glucagon release .
The synthesis of DBPR-108 involves several steps that include the formation of key intermediates through organic chemistry techniques. These methods typically encompass condensation reactions, purification steps, and crystallization processes. Although specific proprietary details are not publicly disclosed, general synthetic routes can be inferred from similar compounds in literature .
One known synthetic route begins with 2-pyrrolidinecarbonitrile and involves reacting it with 1-(2-bromoacetyl)-4-fluoro compounds under conditions that include potassium carbonate in tetrahydrofuran. This multi-step process is designed to yield high purity and consistency necessary for pharmaceutical applications .
DBPR-108 has the molecular formula and a molecular weight of 324.39 g/mol. Its IUPAC name is 4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile .
The compound's structural representation includes:
This information is crucial for understanding its chemical behavior and interactions within biological systems.
DBPR-108 can undergo various chemical reactions including oxidation, reduction, and substitution. Each type of reaction can lead to different derivatives or byproducts that may be relevant for further research or therapeutic applications .
Common reagents involved in reactions with DBPR-108 include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically require controlled temperatures and pH levels to optimize yield and purity.
DBPR-108 functions primarily by inhibiting dipeptidyl peptidase-4. This inhibition results in increased levels of incretin hormones, which enhances insulin secretion from pancreatic beta cells while reducing glucagon release from alpha cells. Consequently, this leads to improved glycemic control in patients with type 2 diabetes mellitus .
DBPR-108 is stable under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility profile indicates good solubility in organic solvents but limited solubility in water, which is a common characteristic for many small molecule drugs.
Property | Value |
---|---|
Molecular Formula | C16H25FN4O2 |
Molecular Weight | 324.39 g/mol |
Melting Point | Not publicly available |
Solubility | Soluble in organic solvents |
DBPR-108 has significant scientific applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8